GPE1-binding protein
Description
Properties
CAS No. |
136958-00-4 |
|---|---|
Molecular Formula |
C57H84N12O16 |
Synonyms |
GPE1-binding protein |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Gpe1 Binding Protein
Basic Leucine (B10760876) Zipper (bZIP) Domain Functionality
The basic leucine zipper (bZIP) domain is a composite structure that mediates both DNA binding and dimerization. wikipedia.org This domain is characterized by two distinct regions: a basic region and a leucine zipper. The basic region, rich in amino acids such as arginine and lysine (B10760008), makes direct contact with the DNA at specific recognition sites like the G-box. nih.govwikipedia.org This interaction is sequence-specific, ensuring that the transcription factor binds to the correct target genes.
The leucine zipper is an α-helical structure with a periodic repetition of leucine residues. nih.gov This arrangement facilitates the formation of a coiled-coil structure, allowing for the dimerization of two bZIP-containing proteins. nih.gov This dimerization is a prerequisite for stable DNA binding.
The bZIP domain's functionality can be modulated by other proteins. For instance, the GBF1-interacting protein 1 (GIP1) can enhance or reduce the DNA-binding activity of certain bZIP transcription factors depending on the cellular redox state. nih.gov
Table 1: Key Features of the bZIP Domain
| Feature | Description | Key Amino Acids |
| Basic Region | Mediates sequence-specific DNA binding. | Arginine, Lysine |
| Leucine Zipper | Facilitates dimerization through a coiled-coil structure. | Leucine |
Dimerization Interface
The dimerization interface of GPE1-binding proteins is primarily formed by the leucine zipper region of the bZIP domain. nih.gov The formation of either homodimers (two identical protein subunits) or heterodimers (two different protein subunits) is a critical aspect of their regulatory function, as it can influence both DNA-binding specificity and transcriptional activity. nih.gov
The stability of this dimer is crucial for the protein's function. The hydrophobic interactions between the leucine residues on the opposing helices of the two protein monomers are the primary driving force for dimerization. nih.gov The specific arrangement and sequence of amino acids within the leucine zipper can determine the preference for forming homodimers versus heterodimers, adding another layer of regulatory complexity.
Table 2: Characteristics of the Dimerization Interface
| Characteristic | Description |
| Primary Structure | Leucine zipper with repeating leucine residues. |
| Interaction Type | Hydrophobic interactions. |
| Functional Significance | Essential for stable DNA binding and can modulate binding specificity. |
Genomic Organization and Transcriptional Regulation of Gpe1 Binding Protein
Gene Locus and Transcriptional Units
The human CEBPG gene is situated on the long arm of chromosome 19 at position 13.11 researchgate.net. A notable feature of this gene is its simple structure, as it is devoid of introns, meaning the entire gene sequence is transcribed into a single exon nih.gov. The gene gives rise to two transcript variants, both of which encode the identical 16.4 kDa protein comprised of 150 amino acids researchgate.net.
As a member of the basic leucine (B10760876) zipper (bZIP) class of transcription factors, the C/EBPγ protein possesses a characteristic alpha-helical structure. This structure includes a C-terminal basic region essential for binding to DNA and an adjacent leucine zipper motif that facilitates dimerization with other proteins researchgate.netnih.gov.
Table 1: Genomic Details of the Human CEBPG Gene
| Feature | Description |
| Gene Symbol | CEBPG |
| Aliases | GPE1BP, IG/EBP-1 |
| Chromosomal Locus | 19q13.11 |
| Introns | 0 |
| Protein Size | 150 amino acids |
| Protein Mass | 16.4 kDa |
Regulation of CEBPG Gene Expression
The expression of the CEBPG gene is controlled by a complex network of regulatory factors, and its activity is highly dependent on the cellular context, its dimerization partners, and the specific gene promoters it targets researchgate.net. For instance, the transcription factor ATF3 has been shown to bind to the CEBPG promoter and downregulate its expression nih.gov. Conversely, in certain types of acute myeloid leukemia, hypermethylation of the CEBPA gene, which acts as a repressor for CEBPG, leads to increased CEBPG transcription nih.gov.
Cellular stress can also influence CEBPG expression. Conditions such as amino acid deprivation or oxidative stress lead to an increase in CEBPG transcription researchgate.net. C/EBPγ is recognized for its role in the integrated stress response, where it forms heterodimers with ATF4 to mediate the transcription of genes necessary for cellular adaptation researchgate.net.
Lipopolysaccharide (LPS) Inducibility
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and triggers significant changes in gene expression in immune cells like macrophages. While the direct transcriptional upregulation of the CEBPG gene by LPS is not as extensively documented as for other members of the C/EBP family, such as C/EBPβ and C/EBPδ, evidence points to a significant role for C/EBPγ in the LPS response.
In macrophages, C/EBPγ has been observed to bind to the promoter element of the granulocyte colony-stimulating factor (G-CSF) gene following LPS stimulation, although the precise functional outcome of this binding is not fully characterized nih.gov.
Furthermore, C/EBPγ participates in the LPS-induced expression of inflammatory cytokines through its interaction with other C/EBP family members. In B cells, heterodimers of C/EBPγ and C/EBPβ bind to the promoters of the interleukin-6 (IL-6) and interleukin-8 (IL-8) genes. In the absence of LPS, these heterodimers appear to inhibit transcription. However, upon exposure to LPS, these C/EBPγ:C/EBPβ dimers markedly increase the transcription of IL-6 and IL-8 nih.gov. The exact mechanism behind this switch from a repressive to an activating function remains an area of active investigation nih.gov.
The regulation of the related C/EBPβ and C/EBPδ genes by LPS is better understood and involves several key transcription factors and signaling pathways. For example, LPS-induced transcription of the C/EBPβ gene in macrophages is dependent on the MAP kinase pathway and the transcription factor CREB nih.gov. Similarly, the LPS-responsive element in the C/EBPδ gene promoter is regulated by the transcription factors Sp1, c-Rel, and c-Jun researchgate.net. While these detailed mechanisms have not been explicitly demonstrated for CEBPG, the functional interplay of C/EBPγ with other C/EBP members in the LPS response suggests its expression and activity are tightly integrated into the broader inflammatory gene regulatory network.
Table 2: C/EBP Family Members and their Regulation by LPS
| C/EBP Member | Role in LPS Response | Known Transcriptional Regulators in LPS Response |
| C/EBPβ | Upregulated by LPS; involved in inflammatory gene expression nih.govnih.gov. | CREB, MAP kinase pathway nih.gov. |
| C/EBPδ | Upregulated by LPS; key proinflammatory transcription factor researchgate.net. | Sp1, c-Rel, c-Jun researchgate.net. |
| C/EBPγ | Forms heterodimers with C/EBPβ to enhance LPS-induced IL-6 and IL-8 expression; binds to the G-CSF promoter in response to LPS nih.gov. | Specific direct regulators of CEBPG transcription by LPS are not fully elucidated. |
Cellular Localization and Expression Patterns of Gpe1 Binding Protein
Subcellular Compartmentalization
GPE1-binding protein is predominantly localized to the nucleus aai.orguniprot.orgwikipedia.org. Within the nucleus, it is found in the nucleoplasm uniprot.orgwikipedia.org. As a transcription factor, its nuclear localization is consistent with its function in binding to DNA promoter and enhancer regions to regulate gene transcription uniprot.orguniprot.org. It has also been noted as potentially being part of the RNA polymerase II transcription regulator complex uniprot.org.
The primary subcellular localization of this compound is summarized in the table below:
| Subcellular Compartment | Localization Status |
| Nucleus | Primary |
| Nucleoplasm | Present |
| RNA Polymerase II Complex | Potential Component |
Tissue and Cellular Expression Profile
Transcript analysis has indicated that this compound is ubiquitously detected aai.org. At the protein level, it demonstrates expression across a variety of human and mouse tissues.
In humans, this compound is expressed in numerous tissues, including reproductive tissues like the secondary oocyte, various parts of the digestive system such as the mucosa of the colon, sigmoid colon, jejunum, and jejunal mucosa, as well as muscle tissue (muscle of thigh) and brain regions (middle temporal gyrus) wikipedia.org. It is also found in the body of the tongue and gingival epithelium wikipedia.org.
Studies in mice similarly show widespread expression, including in olfactory epithelium, condyle, parotid gland, zygote, conjunctival fornix, lacrimal gland, secondary oocyte, seminal vesicula, fossa, and left colon wikipedia.org.
This compound plays a role in myeloid differentiation, and its expression pattern can change during this process aai.org. It is expressed in myeloid and B cells aai.org. Furthermore, studies have correlated CEBPG transcription factor with antioxidant and DNA repair genes in normal bronchial epithelial cells wikipedia.org. Aberrant expression of this compound has also been observed in gastric cancer tissues ontosight.ai.
A summary of the tissue and cellular expression profile of this compound is provided below:
| Expression Level | Tissues/Cell Types | Notes |
| Ubiquitous (mRNA) | Detected broadly aai.org | Transcript level |
| Expressed (Protein) | Human: Secondary oocyte, colon mucosa, sigmoid colon mucosa, muscle of thigh, middle temporal gyrus, transverse colon mucosa, body of tongue, gingival epithelium, jejunum, jejunal mucosa wikipedia.org | Diverse tissue types |
| Expressed (Protein) | Mouse: Olfactory epithelium, condyle, parotid gland, zygote, conjunctival fornix, lacrimal gland, secondary oocyte, seminal vesicula, fossa, left colon wikipedia.org | Diverse tissue types |
| Expressed | Myeloid cells, B cells aai.org | Involved in differentiation |
| Aberrant Expression | Gastric cancer tissues ontosight.ai | Associated with disease state |
| Correlated Expression | Normal bronchial epithelial cells (with antioxidant and DNA repair genes) wikipedia.org | Functional association in specific cell type |
Molecular Mechanisms of Action of Gpe1 Binding Protein
DNA Binding Specificity and Interactions with Promoter and Enhancer Elements
C/EBPε functions by binding to specific DNA regulatory regions, influencing gene expression. atlasgeneticsoncology.org Like other C/EBP proteins, it possesses a DNA-binding domain with relative specificity for the CCAAT DNA motif. atlasgeneticsoncology.org C/EBP proteins can bind to palindromic DNA sites as either homodimers or heterodimers. biologists.com
Interaction with Granulocyte Colony-Stimulating Factor (G-CSF) Promoter Element 1 (GPE1)
GPE1-binding protein, identified in studies as C/EBPε, binds to the GPE1 element, a cis-acting element located in the promoter of the granulocyte colony-stimulating factor (G-CSF) gene. wikigenes.orgnih.govjensenlab.org This interaction is significant because G-CSF is a key cytokine regulating the proliferation and differentiation of neutrophilic progenitor cells. researchgate.net The GPE1 element has been shown to function as a lipopolysaccharide (LPS)-inducible element in the G-CSF promoter, suggesting a role for this compound in the inducible expression of G-CSF. nih.gov While C/EBPε is a primary this compound, other C/EBP family members like C/EBPγ have also been reported to bind to GPE1. jensenlab.orggenecards.orguniprot.orgproteinatlas.org
Modulation of Target Gene Transcription
C/EBPε plays a crucial role in modulating the transcription of target genes, particularly those involved in myeloid differentiation and function. atlasgeneticsoncology.orgtdl.orgmdpi.comnih.govcjnmcpu.com Studies have shown that C/EBPε can function as both a transcriptional activator and repressor, depending on the specific isoform and cellular context. mdpi.comnih.gov For instance, certain isoforms of human C/EBPε (32 kDa and 30 kDa) act as transcriptional activators, while other isoforms (27 kDa and 14 kDa) can function as repressors or dominant-negative regulators. mdpi.comnih.gov The transcriptional activity of C/EBPε can also be modulated by post-translational modifications such as SUMOylation, which has been shown to affect its ability to activate target genes like bactericidal/permeability-increasing protein (BPI) and CD11b, markers of neutrophil differentiation. tdl.org
Role in Transcriptional Complex Formation
C/EBPε participates in the formation of transcriptional complexes, which are crucial for the precise regulation of gene expression. As a bZIP protein, C/EBPε can form dimers through its leucine (B10760876) zipper motif, which is a prerequisite for its DNA binding activity. atlasgeneticsoncology.orguniprot.orgaffbiotech.comuniprot.orgbiologists.com These dimers, either homodimers of C/EBPε or heterodimers with other transcription factors, then bind to specific DNA sequences in the regulatory regions of target genes. atlasgeneticsoncology.orgwikipedia.orguniprot.orgaffbiotech.comuniprot.orgashpublications.org The formation of these complexes can recruit or interact with other co-activators or co-repressors, influencing the rate of transcription initiation and elongation.
Interplay with Other Transcription Factors
The function of C/EBPε is intricately linked to its interactions with other transcription factors, forming complex regulatory networks that govern myeloid development and function.
Heterodimerization with CEBPA and CEBPB
C/EBPε is known to form stable heterodimers with other members of the C/EBP family, including C/EBPα (CEBPA) and C/EBPβ (CEBPB). wikipedia.orguniprot.orgaffbiotech.comuniprot.orgashpublications.org This heterodimerization expands the range of DNA binding specificities and regulatory functions compared to homodimers alone. atlasgeneticsoncology.orgbiologists.com For example, heterodimerization with C/EBPδ has been reported to influence DNA binding. atlasgeneticsoncology.orgashpublications.org While heterodimerization with C/EBPγ may not alter the DNA-binding specificity of its partner, it can repress the transcriptional activity of other C/EBPs like C/EBPβ and C/EBPα through heterodimerization. mdpi.com The formation of specific heterodimers between C/EBPε and other C/EBP family members is crucial for orchestrating the complex transcriptional changes required for myeloid differentiation.
Research findings highlight the functional consequences of these interactions. For instance, C/EBPα is critical for the commitment of multipotent progenitor cells into the myeloid lineage, and C/EBPε is required for terminal differentiation. tdl.orgmdpi.comnih.govnih.gov The interplay between C/EBPα, C/EBPβ, and C/EBPε is essential for the proper progression through different stages of granulopoiesis. mdpi.comnih.gov
Interactions with NF-IL6, ATF4, and ATFx
C/EBPε interacts with NF-IL6, which is also known as C/EBPβ (CEBPB). mdpi.commdpi.com As mentioned above, heterodimerization with C/EBPβ is a significant aspect of C/EBPε's function, influencing DNA binding and transcriptional regulation. wikipedia.orguniprot.orgaffbiotech.comuniprot.orgashpublications.org
C/EBPε also interacts with Activating Transcription Factor 4 (ATF4). ashpublications.orgbiorxiv.org ATF4 is a bZIP transcription factor involved in the integrated stress response and can regulate the expression of genes involved in metabolism and nutrient uptake. mdpi.comgoogle.comgoogleapis.com The interaction between C/EBPε and ATF4 can modulate transcriptional activity. ashpublications.org Studies have defined consensus binding sites for C/EBPε homodimers and C/EBPε-ATF4 heterodimers, indicating that their interaction influences DNA binding specificity. ashpublications.org ATF4 can also regulate myeloid gene expression by potentiating C/EBPε activity. cjnmcpu.com
Furthermore, interactions between this compound (C/EBPε) and an ATF4-related protein termed ATFx have been reported. biorxiv.org ATFx has been identified as a synonym for Activating Transcription Factor 5 (ATF5). uniprot.orgdrugbank.comvectorbuilder.combiosave.com ATF5 is another bZIP transcription factor that can stimulate or repress gene transcription through binding to various DNA regulatory elements. uniprot.orgdrugbank.com The interactions between C/EBPε and ATF4/ATF5 may play key roles in the regulation of G-CSF gene expression and other myeloid-specific genes. biorxiv.org
Table 1: Key Protein Interactions of this compound (C/EBPε)
| Interacting Protein | Relationship to C/EBPε | Functional Consequence | Relevant Section |
| CEBPA | Heterodimerization | Influences myeloid differentiation, transcriptional regulation | 5.3.1 |
| CEBPB (NF-IL6) | Heterodimerization | Influences myeloid differentiation, transcriptional regulation | 5.3.1, 5.3.2 |
| CEBPD | Heterodimerization | Influences DNA binding | 5.3.1 |
| ATF4 | Interaction/Heterodimerization | Modulates transcriptional activity, influences DNA binding, potentiates CEBPE activity | 5.3.2 |
| ATFx (ATF5) | Interaction | Potential role in G-CSF gene expression regulation | 5.3.2 |
| GATA1 | Interaction | Repressed by certain C/EBPε isoforms | 5.1.2, 26, 29 |
| SPI1 | Interaction | Involved in myeloid differentiation | 5, 6, 7, 27 |
| SMARCD2 | Interaction | Role in chromatin remodeling | 5, 6, 7 |
Note: This table is a representation of data discussed in the text.
Biological Functions and Physiological Roles of Gpe1 Binding Protein
Regulation of Cellular Processes
CEBPG is involved in modulating fundamental cellular processes, including growth, differentiation, and survival. Its context-dependent activity allows it to influence these processes in diverse cell types.
Cell Growth Modulation
CEBPG is generally considered a pro-proliferative transcription factor wikipedia.org. It has been shown to promote progression through the cell cycle and is associated with increased cellular proliferation in various contexts wikipedia.org. For instance, CEBPG positively regulates wound repair, a process that relies on increased cellular proliferation wikipedia.org. In cancer, elevated CEBPG expression has been linked to increased proliferation in cell lines such as esophageal squamous cell carcinoma and ovarian cancer wikipedia.org. Conversely, depletion of CEBPG has been shown to impair tumor size and invasiveness in a Drosophila tumor model and lead to senescence in human lung and breast tumor cell lines wikipedia.org.
Cellular Differentiation Regulation
The role of CEBPG in cellular differentiation is complex and varies depending on the cell lineage and its interaction partners wikipedia.orguniprot.org. CEBPG serves as a regulator of cellular differentiation. In the hematopoietic system, CEBPG expression is high in stem/progenitor cells and decreases as cells commit to the myeloid lineage. Overexpression of CEBPG has been demonstrated to block neutrophilic differentiation. Conversely, downregulation of CEBPG in certain conditions can restore differentiation.
Cell Survival Pathways
CEBPG contributes to cell survival and is a fundamental mediator of cellular stress response networks, including the integrated stress response (ISR) wikipedia.orguniprot.org. It can interact with proteins like ATF4, forming heterodimers that bind to specific DNA elements and coregulate stress response genes nih.gov. Studies have indicated that CEBPG can protect against oxidative stress, potentially by influencing genes involved in glutathione (B108866) biosynthesis. This role in survival pathways has implications in both normal cellular homeostasis and disease contexts, such as cancer, where CEBPG may contribute to the survival of malignant cells.
Role in Hematopoiesis and Myeloid Cell Development
CEBPG plays significant roles in the development of several hematopoietic cell lineages wikipedia.orguniprot.org. It is expressed in hematopoietic stem/progenitor cells. Its interaction with other C/EBP family members, such as CEBPA, is important in influencing hematopoietic stem cell differentiation. Deregulation of CEBPG has been implicated in acute myeloid leukemia (AML). In some cases of AML characterized by CEBPA deficiency, upregulation of CEBPG is observed and contributes to a block in myeloid differentiation. Targeting the balance between CEBPA and CEBPG has been explored as a strategy to rescue differentiation in these leukemias.
Table 1: CEBPG Expression in Murine Hematopoietic Progenitor Cells
| Cell Population | CEBPG Expression Level |
| LKS (HSCs) | High |
| CD150–CMP | High |
| CD150+CMP | Decreases Significantly |
| GMP | Decreases Significantly |
Based on research findings on murine hematopoietic stem/progenitor cells.
Involvement in Immune Response Modulation
CEBPG is involved in the modulation of immune responses wikipedia.orguniprot.orgnih.gov. It can regulate the expression of various cytokines, including IL-4, IL-6, IL-8, and IFN-gamma uniprot.org. CEBPG contributes to innate immunity and host defense. Its role in regulating inflammatory pathways suggests it can either exacerbate or mitigate disease symptoms in chronic inflammatory conditions. Studies in model organisms have also highlighted a conserved role for CEBPG in surveillance immunity wikipedia.org.
Post Translational Modifications and Activity Regulation of Gpe1 Binding Protein
Types of Post-Translational Modifications
While detailed studies specifically cataloging all post-translational modifications of CEBPG are limited in the provided literature, several types of PTMs are commonly known to regulate transcription factors and are likely relevant to CEBPG. Ubiquitination and phosphorylation are two prominent examples of such modifications that have been broadly implicated in regulating protein function, including that of transcription factors betalifesci.comnih.govnih.govfrontiersin.orgnih.govmdpi.comyoutube.comthermofisher.comaptamergroup.com.
Ubiquitination involves the covalent attachment of ubiquitin, a small protein, to a substrate protein. This process can occur as monoubiquitination (addition of a single ubiquitin molecule) or polyubiquitination (addition of a chain of ubiquitin molecules) nih.govyoutube.com. Ubiquitination is known to regulate diverse cellular processes, including protein degradation via the proteasome, protein trafficking, signal transduction, and modulation of protein-protein interactions nih.govnih.govyoutube.comthermofisher.comutah.edu. Recombinant human CEBPG has been mentioned in the context of ubiquitination and degradation, suggesting that ubiquitination may play a role in regulating CEBPG protein levels betalifesci.com.
Phosphorylation is another widespread post-translational modification involving the addition of a phosphate (B84403) group to specific amino acid residues, typically serine, threonine, or tyrosine frontiersin.orgnih.govthermofisher.comaptamergroup.com. Phosphorylation is a key regulatory mechanism that can activate or inactivate enzymes, alter protein localization, and modulate protein interactions nih.govmdpi.comthermofisher.comwikipedia.org. While specific phosphorylation sites on CEBPG and their functional consequences are not detailed in the provided search results, phosphorylation is a common mechanism for regulating the activity of transcription factors, including other members of the CREB family which share structural features like the leucine (B10760876) zipper domain with CEBPG wikipedia.org.
Other potential post-translational modifications that could influence CEBPG function, based on general knowledge of transcription factor regulation, include acetylation, methylation, and sumoylation thermofisher.comaptamergroup.com. However, specific evidence for these modifications on CEBPG was not found in the provided search results.
Impact on Protein Activity and Stability
Post-translational modifications can have a profound impact on the activity and stability of GPE1-binding protein (CEBPG). Ubiquitination, particularly polyubiquitination through specific lysine (B10760008) linkages, is a well-established signal for targeting proteins for degradation by the proteasome nih.govnih.govyoutube.com. This mechanism can be used to control the intracellular concentration of CEBPG, thereby regulating the magnitude and duration of its transcriptional activity. Monoubiquitination or polyubiquitination through different lysine linkages can have non-degradative roles, influencing protein localization or interactions nih.govutah.edu.
Phosphorylation can directly affect the transcriptional activity of CEBPG. Phosphorylation events within or near DNA-binding domains or transactivation domains can alter the protein's conformation, affecting its ability to bind to DNA or recruit coactivators or corepressors wikipedia.org. Phosphorylation can also influence the stability of a protein, either by protecting it from degradation or by promoting it, depending on the specific site and the cellular context.
The combined effect of different PTMs on CEBPG can create a complex regulatory code, where the interplay between modifications dictates the protein's ultimate activity and stability. For example, crosstalk between phosphorylation and ubiquitination has been observed in other proteins, where phosphorylation can either promote or inhibit ubiquitination thermofisher.com.
Influence on Protein-Protein and Protein-DNA Interactions
Post-translational modifications are key determinants of protein-protein and protein-DNA interactions, and this is highly relevant to the function of this compound (CEBPG) as a transcription factor. CEBPG is known to bind DNA as a dimer and can form stable heterodimers with other CEBP family members, such as CEBPA and CEBPB uniprot.orguniprot.org. The leucine zipper motif present in CEBPG facilitates dimerization, which is essential for its DNA binding activity uniprot.orgnih.govuniprot.orgbiorxiv.orgwikipedia.org. PTMs, such as phosphorylation or ubiquitination, within or near the leucine zipper domain could potentially influence the dimerization status of CEBPG, thereby affecting its ability to bind DNA and regulate gene expression.
Furthermore, CEBPG interacts with other nuclear proteins, including NF-IL6, ATF4, and ATFx, and these interactions may play crucial roles in the expression of target genes like G-CSF nih.govbiorxiv.org. PTMs on CEBPG or its interacting partners can modulate the affinity and specificity of these protein-protein interactions. For instance, phosphorylation of a protein can create binding sites for proteins containing specific phosphorecognition domains, or it can disrupt existing interaction interfaces nih.govmdpi.com. Similarly, ubiquitination can provide a binding platform for proteins with ubiquitin-binding domains, influencing the formation of protein complexes utah.edu.
Implications in Disease Pathogenesis: Insights from Cellular and Animal Models
Gastrointestinal Disorders
The critical function of GPE1-BP in maintaining gastric mucosal homeostasis suggests its involvement in the development and progression of various gastric disorders. ontosight.ai
Aberrant expression of GPE1-BP has been observed in gastric cancer tissues. ontosight.ai This suggests a potential role for GPE1-BP as a biomarker for the diagnosis and prognosis of gastric cancer. ontosight.ai The dysregulation of the GPE1-BP/GPE1 interaction, which is crucial for regulating gastric epithelial cell growth and preventing apoptosis, is implicated in the development of this malignancy. ontosight.ai Targeting the GPE1-BP/GPE1 pathway has been proposed as a potential novel therapeutic strategy for treating gastric diseases, including cancer. ontosight.ai
Research findings related to GPE1-BP and gastric cancer:
| Finding | Implication in Gastric Cancer | Source |
|---|---|---|
| Aberrant GPE1-BP expression in gastric tissues | Potential diagnostic/prognostic biomarker | ontosight.ai |
| Dysregulation of GPE1-BP/GPE1 interaction | Implicated in development | ontosight.ai |
| Targeting GPE1-BP/GPE1 pathway | Potential therapeutic strategy | ontosight.ai |
Dysregulation of the interaction between GPE1-BP and the GPE1 gene has been associated with gastritis and peptic ulcers. ontosight.aiontosight.ai Given GPE1-BP's role in maintaining the homeostasis of the gastric epithelium and regulating cell proliferation, its altered function can contribute to the inflammation and ulceration characteristic of these conditions. ontosight.ai Research has highlighted the role of GPE1-BP in maintaining gastric mucosal homeostasis and preventing gastrointestinal disorders. ontosight.ai
While Helicobacter pylori infection is a significant factor in gastritis and peptic ulcers, and various H. pylori outer membrane proteins and virulence factors are correlated with these conditions, the specific mechanistic involvement of GPE1-BP in H. pylori-induced pathogenesis requires further detailed investigation based on the available information. mdpi.comjrmds.innccwebsite.org However, the general association of GPE1-BP dysregulation with gastritis and peptic ulcers underscores its importance in gastric health. ontosight.aiontosight.ai
Hematological Malignancies and Disorders
GPE1-Binding Protein, also known as CEBPG, is a transcription factor within the CCAAT/enhancer-binding protein family, known to contribute to myeloid malignancies. ontosight.ai GPE1 itself is a cis-acting element of the granulocyte colony-stimulating factor (G-CSF) gene promoter, functioning as an LPS-inducible element. researchgate.net
As CEBPG, GPE1-BP is part of a family of transcription factors involved in regulating gene expression, with implications in myeloid malignancies. ontosight.ai The CCAAT/enhancer-binding protein alpha (C/EBPα), another member of this family, is a well-studied transcription factor in hematopoiesis and is mainly involved in myeloid differentiation. ashpublications.org Mutations, deregulation of gene expression, or alterations in the function of C/EBPα are frequently observed in acute myeloid leukemia (AML). ashpublications.org C/EBPα primes and activates the myeloid gene expression program by binding to promoters or enhancers of myeloid-related genes. ashpublications.org While the search results identify CEBPG as GPE1-BP and link it to myeloid malignancies, the specific mechanisms by which GPE1-BP (CEBPG) contributes to these conditions, beyond its general classification within the CEBP family, warrant further research. ontosight.ai
Other proteins involved in splicing regulation, such as LUC7-like proteins, have also been implicated in myeloid neoplasms. nih.gov Specifically, LUC7L2 is mutated or deleted in myeloid neoplasms, and its knockdown can affect the expression of spliceosomal factors and glycolysis genes, potentially contributing to disease pathogenesis. nih.gov This highlights the complex genetic and molecular landscape of myeloid malignancies, where multiple protein families, including potentially GPE1-BP (CEBPG), play roles.
GPE1 is a regulatory element in the promoter of the G-CSF gene, and GPE1-BP binds to GPE1. researchgate.net G-CSF is a hematopoietic growth factor that primarily affects the neutrophil lineage and is crucial for neutrophil production and mobilization. nih.govplos.org Dysregulation of G-CSF expression can contribute to various disorders. nih.govplos.org
Research indicates that three regulatory regions within the murine G-CSF gene promoter, known as GPEs 1-3, are required for G-CSF gene expression, with GPE1 containing elements like CK-1 and NF-IL6. nih.gov Transcription factors such as NF-κB, NF-IL6 (C/EBP-β), and Oct-2 are essential for LPS-induced G-CSF expression in macrophages. plos.org Studies have shown that ERK2 is involved in LPS-induced G-CSF expression by potentially remodeling chromatin and stimulating C/EBPβ-dependent activation of the G-CSF promoter. plos.org
Given that GPE1-BP binds to the GPE1 element in the G-CSF promoter, it likely plays a role in regulating G-CSF gene expression. researchgate.netnih.gov While the precise details of GPE1-BP's impact on G-CSF expression-related disorders are not extensively detailed in the provided search results, its interaction with a key regulatory element of the G-CSF gene suggests a potential involvement in conditions characterized by aberrant G-CSF levels or signaling. researchgate.netnih.gov
Advanced Research Methodologies and Experimental Approaches for Gpe1 Binding Protein Study
Molecular Cloning and Gene Expression Analysis Techniques
The study of GPE1-BP at the molecular level begins with the isolation and characterization of its genetic sequence. Molecular cloning techniques are fundamental in this regard. The cDNA and chromosomal gene encoding mouse GPE1-BP have been isolated, enabling detailed study of its genetic structure and expression nih.gov.
Molecular cloning involves inserting the gene of interest (GOI), in this case, the gene encoding GPE1-BP, into a plasmid vector. This vector typically contains elements necessary for gene replication, selection in host organisms, and protein expression sigmaaldrich.com. Restriction enzymes and ligase are commonly used to facilitate the insertion of the GOI into the expression vector in the correct reading frame for subsequent protein production sigmaaldrich.com. The resulting recombinant vector can then be introduced into suitable host cells, such as COS cells, for expression studies nih.gov.
Gene expression analysis techniques are crucial for determining when, where, and under what conditions the GPE1-BP gene is transcribed into mRNA and translated into protein. Studies have shown that GPE1-BP transcripts are ubiquitously detected, suggesting a widespread presence of this protein nih.gov. Techniques such as Northern blotting, quantitative reverse transcription PCR (RT-qPCR), and microarrays or next-generation sequencing can be used to analyze the levels of GPE1-BP mRNA in different tissues, cell types, or experimental conditions molecularcloning.com.
Protein expression analysis, often performed after molecular cloning and transfection, can involve techniques like Western blotting to detect and quantify the GPE1-BP protein levels. Nuclear extracts from transfected cells can be prepared and analyzed to confirm the presence and localization of the expressed protein nih.gov.
Protein-Protein Interaction Studies
Understanding the biological function of GPE1-BP necessitates the identification and characterization of the proteins with which it interacts. Protein-protein interactions (PPIs) are essential for numerous cellular processes, and various methods are employed to study these associations nih.govwikipedia.org.
Protein blot analysis using biotinylated GPE1-BP has been a successful approach to identify interacting nuclear proteins. This method revealed that GPE1-BP interacts specifically with other nuclear proteins nih.gov. Through this technique, several leucine-zipper proteins, including NF-IL6, ATF4, and a novel ATF4-related protein called ATFx, were isolated from mouse cDNA expression libraries based on their interaction with biotinylated GPE1-BP nih.gov. These findings suggest that the interactions between GPE1-BP and these proteins may play key roles in the regulation of G-CSF gene expression nih.gov.
Other widely used techniques for studying PPIs include co-immunoprecipitation (co-IP) and pull-down assays thermofisher.comabcam.com. Co-IP involves using an antibody specific to GPE1-BP to isolate protein complexes containing GPE1-BP from cell lysates. Any interacting proteins that are tightly bound to GPE1-BP will be co-precipitated and can then be identified by techniques such as SDS-PAGE followed by Western blotting or mass spectrometry thermofisher.comabcam.com. Pull-down assays utilize an immobilized "bait" protein (in this case, GPE1-BP or a tagged version) to capture interacting "prey" proteins from a cell lysate thermofisher.comabcam.com. These methods are valuable for confirming predicted interactions and discovering novel binding partners.
DNA-Binding Assays
A key functional aspect of GPE1-BP is its ability to bind to specific DNA sequences, particularly the GPE1 element in the G-CSF promoter nih.gov. DNA-binding assays are designed to characterize this interaction.
Studies have demonstrated that nuclear extracts from cells expressing GPE1-BP show specific binding activity to the GPE1 element nih.gov. Various in vitro protein-DNA binding assay kits are available that allow for the investigation of these interactions epigentek.comepigentek.comabcam.com. These kits often involve immobilizing a protein (such as a transcription factor like GPE1-BP, often captured by a specific antibody) onto a solid support, such as a microwell plate epigentek.comepigentek.com. A labeled double-stranded oligonucleotide containing the putative DNA binding consensus sequence (e.g., the GPE1 sequence) is then incubated with the immobilized protein epigentek.comepigentek.com. After washing away unbound DNA, the bound oligonucleotide is detected, often fluorometrically or colorimetrically epigentek.comepigentek.com.
These assays can be used to determine the specificity of GPE1-BP binding to the GPE1 element and potentially identify other DNA sequences to which it can bind. Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are another common technique used to study protein-DNA interactions by detecting the reduced electrophoretic mobility of a DNA fragment when bound by a protein mdpi.com.
In Vivo Modeling and Characterization
To understand the physiological role and function of GPE1-BP within a living system, in vivo modeling and characterization approaches are employed. While specific details on in vivo modeling focused solely on GPE1-BP were not extensively detailed in the provided snippets, the context of its role in G-CSF gene expression, which is induced by stimuli like lipopolysaccharide (LPS) in macrophages nih.gov, implies that studies are conducted in relevant cellular or animal models.
In vivo characterization can involve studying the effects of manipulating GPE1-BP expression levels (overexpression or knockdown/knockout) in cell lines or animal models on G-CSF gene expression and related cellular processes. Since GPE1-BP is a mouse protein nih.gov, mouse models would be particularly relevant for studying its function in a complex organism.
Techniques used in in vivo characterization can include monitoring gene expression changes (including G-CSF), analyzing protein levels and localization, and assessing downstream biological outcomes related to G-CSF signaling and immune responses. For instance, observing the impact of altered GPE1-BP levels on macrophage function or inflammatory responses in a mouse model would be an example of in vivo characterization.
Computational modeling and molecular dynamics simulations can complement in vivo studies by providing insights into the structure, dynamics, and interactions of GPE1-BP at an atomic level scientificarchives.com. While not strictly "in vivo," these in silico approaches can help generate hypotheses to be tested experimentally in living systems.
Future Research Directions and Unanswered Questions Regarding Gpe1 Binding Protein
Elucidation of Novel Interacting Partners and Networks
Initial studies utilizing techniques such as protein blot analysis and screening of cDNA expression libraries have identified several nuclear proteins that interact specifically with GPE1-BP. These include NF-IL6, ATF4, and a protein termed ATFx, which is related to ATF4. nih.govbiorxiv.org These interactions are suggested to play key roles in G-CSF gene expression. nih.govbiorxiv.org
Despite these initial findings, the complete spectrum of proteins that interact with GPE1-BP remains largely unknown. Future research should focus on employing advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (co-IP-MS), yeast two-hybrid screening, and proximity-labeling methods (e.g., BioID or TurboID), to comprehensively map the GPE1-BP interactome. Such studies could reveal novel protein partners beyond the initially identified leucine-zipper proteins, potentially uncovering interactions with transcription factors, co-regulators, chromatin-modifying enzymes, or components of signaling pathways.
Furthermore, investigating the context-dependency of these interactions is crucial. Do the interacting partners of GPE1-BP change depending on the cell type, developmental stage, or specific cellular stimuli (e.g., inflammatory signals that induce G-CSF expression)? Understanding the dynamic nature of the GPE1-BP interaction network under different physiological and pathological conditions will provide deeper insights into its diverse potential roles. Mapping these protein-protein interaction networks could be facilitated by constructing data tables summarizing known and putative interacting partners, along with the evidence supporting these interactions.
Deeper Understanding of Regulatory Mechanisms
The mechanism by which GPE1-BP and its interacting partners regulate G-CSF gene expression requires further detailed investigation. While it is known that GPE1-BP itself did not independently activate G-CSF gene expression in initial studies, its interaction with proteins like NF-IL6, ATF4, and ATFx suggests a collaborative role in transcriptional regulation. nih.govbiorxiv.org
Future research should aim to dissect the precise molecular mechanisms underlying the regulatory function of GPE1-BP. This could involve:
Defining Binding Sites: More precisely identifying the DNA binding sites for GPE1-BP, both alone and in complex with its partners, within the GPE1 element and potentially in other gene promoters. Techniques like chromatin immunoprecipitation followed by sequencing (ChIP-seq) would be valuable here.
Analyzing Complex Formation: Characterizing the composition and stoichiometry of the protein complexes formed by GPE1-BP and its interactors on DNA. This could involve techniques like native gel electrophoresis or structural biology methods if feasible.
Investigating Post-Translational Modifications: Exploring whether post-translational modifications (PTMs) of GPE1-BP or its partners influence their interaction, localization, or regulatory activity.
Determining the Role of Leucine (B10760876) Zippers: Further investigating the role of the leucine zipper domain in GPE1-BP for homo- or hetero-dimerization and interaction with other leucine-zipper proteins. nih.govbiorxiv.orgresearchgate.net
Regulatory Signals: Identifying the upstream signaling pathways that modulate the activity or expression of GPE1-BP and its interacting partners in response to specific stimuli, such as lipopolysaccharide (LPS) which is known to induce G-CSF gene expression via GPE1. nih.govbiorxiv.org
Understanding these regulatory layers will be essential for a comprehensive picture of how GPE1-BP contributes to gene expression control.
Exploration of Specific Disease Mechanisms in Model Systems
Given the role of GPE1-BP in regulating G-CSF gene expression, and the involvement of G-CSF in processes like hematopoiesis, immune responses, and neuronal survival, it is plausible that dysregulation of GPE1-BP could be implicated in various diseases. nih.govbiorxiv.org While there is a general suggestion that GPE1-BP might be involved in growth and development mechanisms, specific disease associations have not been clearly defined in the provided search results. ontosight.ai
Future research should focus on exploring the potential involvement of GPE1-BP in specific disease mechanisms using relevant model systems. This could include:
Genetic Association Studies: Investigating potential associations between variations in the gene encoding GPE1-BP and susceptibility to diseases where G-CSF signaling is known to play a role, such as inflammatory disorders, autoimmune diseases, or certain cancers.
In Vitro Disease Models: Utilizing cell culture models relevant to G-CSF producing cells (e.g., monocytes, macrophages, fibroblasts) to study the effects of GPE1-BP overexpression, knockdown, or mutation on G-CSF expression and related cellular phenotypes in the context of disease-relevant stimuli.
In Vivo Animal Models: Developing or utilizing animal models (e.g., knockout or transgenic mice) to investigate the physiological consequences of altered GPE1-BP expression or function. Such models could help elucidate its role in hematopoiesis, immune responses, or the development of specific pathologies. For instance, examining G-CSF production and immune cell development in GPE1-BP deficient mice could provide insights into its necessity in these processes.
Exploring Roles Beyond G-CSF: Investigating whether GPE1-BP regulates the expression of genes other than G-CSF and if these additional targets are involved in disease processes.
Exploring these areas in model systems will be critical for determining the clinical relevance of GPE1-BP and its potential as a therapeutic target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
